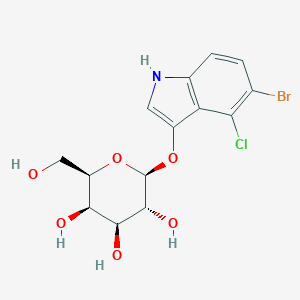

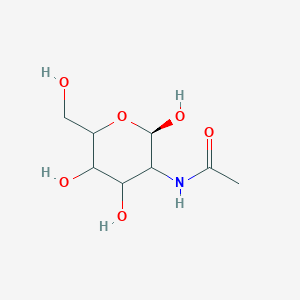

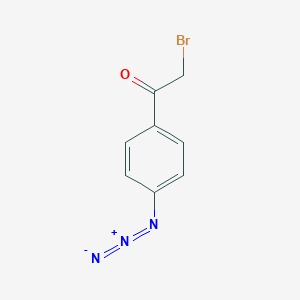

![molecular formula C29H36BrN3O6 B013575 6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid CAS No. 76455-48-6](/img/structure/B13575.png)

6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

Overview

Description

Mechanism of Action

Target of Action

The primary target of 4-Bromo-A23187 is the calcium ion (Ca2+) . This compound is a highly selective calcium ionophore, which means it can form a stable complex with Ca2+ and transport it across the cell membrane .

Mode of Action

4-Bromo-A23187 increases the intracellular concentrations of calcium ions by transporting Ca2+ across the cell membrane . This action is crucial because calcium ions play a significant role in various cellular processes, including cell signaling, muscle contraction, and cell death .

Biochemical Pathways

The increase in intracellular calcium levels can trigger several biochemical pathways. For instance, it can induce the formation of endothelial microvesicles in cardiomyocytes, leading to an increase in the leakage of lactate dehydrogenase and a decrease in cell viability . It can also induce mast cell degranulation and increase the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine .

Pharmacokinetics

It is known that the compound is supplied as a lyophilized powder and is soluble in dmso . It is recommended to store the compound at -20ºC and use it within three months to prevent loss of potency .

Result of Action

The action of 4-Bromo-A23187 can lead to various molecular and cellular effects. For example, it can induce apoptosis (programmed cell death) in different cells, including HL-60 cells . It can also activate oocytes and produce normal embryos in cases of dysfunctional oocyte activation caused by insufficient Ca2+ release from the endoplasmic reticulum .

Action Environment

The action, efficacy, and stability of 4-Bromo-A23187 can be influenced by various environmental factors. For instance, the presence of fluorescent or metal-chelating probes can affect its action . Moreover, the compound’s stability can be affected by storage conditions, such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

4-Bromo-A23187 is a calcium modulator that induces apoptosis in different cells, including HL-60 cells . It is highly selective for Ca2+, and it is commonly used to increase intracellular Ca2+ levels in intact cells .

Cellular Effects

In cardiomyocytes, 4-Bromo-A23187 induces the formation of endothelial microvesicles, increasing the leakage of lactate dehydrogenase and decreasing cell viability . It also induces mast cell degranulation and increases the production of TNF-α .

Molecular Mechanism

4-Bromo-A23187 operates by increasing intracellular concentrations of calcium ions, inducing Ca2±dependent cell death . It forms stable complexes with divalent cations, allowing these ions to cross cell membranes, which are usually impermeable to them .

Temporal Effects in Laboratory Settings

4-Bromo-A23187 is shown to saturate Ca2+ sites in quin-2-loaded rat thymic lymphocytes in a manner essentially identical to ionomycin

Metabolic Pathways

4-Bromo-A23187 is involved in the regulation of intracellular calcium, a critical second messenger in many cellular processes

Transport and Distribution

4-Bromo-A23187, as a calcium ionophore, facilitates the transport of calcium ions across biological membranes

Preparation Methods

The synthesis of 4-Bromo A23187 involves the bromination of the parent compound A23187. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position . Industrial production methods for 4-Bromo A23187 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Bromo A23187 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction:

Complex Formation: As a calcium ionophore, it forms stable complexes with calcium ions, facilitating their transport across membranes.

Scientific Research Applications

4-Bromo A23187 has several scientific research applications:

Comparison with Similar Compounds

4-Bromo A23187 is unique due to its non-fluorescent nature, making it suitable for use with fluorescent probes. Similar compounds include:

A23187 (Calcimycin): The parent compound, which is fluorescent and widely used as a calcium ionophore.

Ionomycin: Another calcium ionophore used in similar applications but with different selectivity and properties.

4-Bromo A23187 stands out for its specific applications in experiments requiring non-fluorescent conditions.

Properties

IUPAC Name |

6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXQFZZGVTWFCF-FHYGWRBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76455-48-6, 76455-82-8 | |

| Record name | 4-Bromo-calcium Ionophore A23187 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-A23187 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Bromo-A23187 interact with cells and influence intracellular calcium levels?

A1: 4-Bromo-A23187 acts as a calcium ionophore, facilitating the passage of calcium ions across cell membranes [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It binds to calcium ions and transports them across the hydrophobic interior of the cell membrane, leading to an increase in intracellular calcium concentration ([Ca2+]i) [, , ]. This increase in [Ca2+]i can activate various calcium-dependent signaling pathways, influencing cellular processes such as secretion, contraction, and apoptosis [, , , , , , , , ].

Q2: Can you elaborate on the downstream effects of 4-Bromo-A23187-mediated calcium influx on cell function?

A2: The increase in [Ca2+]i caused by 4-Bromo-A23187 can trigger several downstream effects:

- Stimulation of Secretion: In pancreatic acinar cells, 4-Bromo-A23187 induces amylase release []. It also enhances nicotine accumulation in these cells, possibly explaining the combined effects of smoking and high-fat diets on pancreatic diseases [].

- Modulation of Ion Transport: In rabbit Clara cells, 4-Bromo-A23187 elevates both [Ca2+]i and short-circuit current (Isc), suggesting a role in regulating chloride secretion across bronchiolar epithelial cells [].

- Influence on Growth and Apoptosis: While 4-Bromo-A23187 can induce apoptosis in spermatocytes [], it protects against norepinephrine-induced apoptosis in adult rat ventricular myocytes, highlighting cell-type specific responses [].

- Effects on Erythroid Progenitor Cells: In these cells, 4-Bromo-A23187 increases DNA cleavage, but the resulting fragments are larger than those observed in the absence of erythropoietin [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[N-Benzyl(thiocarbamoyl)]-L-cysteine](/img/structure/B13508.png)